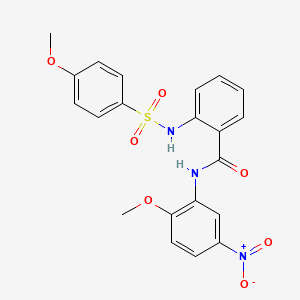![molecular formula C23H20N4O4 B2961542 N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide CAS No. 1251579-56-2](/img/structure/B2961542.png)
N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C23H20N4O4 and its molecular weight is 416.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Applications
- Design and Synthesis of Antifolates : Compounds synthesized as potential dihydrofolate reductase (DHFR) inhibitors have been researched for their antitumor properties. Classical and nonclassical antifolates, with structures related to pyrrolo[2,3-d]pyrimidines, demonstrate potent inhibitory activities against human DHFR and tumor cells in culture, suggesting their utility in antitumor strategies (Gangjee et al., 2007). Similarly, novel antitumor acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a biologically active pyrazole moiety have been synthesized and shown to be more effective than reference drugs like doxorubicin, highlighting their potential in cancer therapy (Alqasoumi et al., 2009).
Antimicrobial Activity
- Synthesis and Antimicrobial Assessment : Novel heterocyclic compounds incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in developing new antimicrobial agents (Fadda et al., 2017). Additionally, thienopyrimidine linked rhodanine derivatives have been prepared and demonstrated significant in vitro antimicrobial activity, offering insights into the development of new antimicrobial compounds (Kerru et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide are microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and tubulin is a leading target for anticancer agents .
Mode of Action
N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By interacting with microtubules and tubulin, it disrupts the normal cell division process, leading to cell cycle arrest . This disruption of the cell cycle triggers programmed cell death or apoptosis .
Result of Action
The result of the action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide is the induction of apoptosis in cancer cells . By causing cell cycle arrest at the S phase, it triggers programmed cell death, leading to the reduction of cancer cell populations .
Análisis Bioquímico
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to inhibit mitochondrial membrane potential, which is crucial in glucose-starved tumor cells . This suggests that N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide may interact with enzymes involved in energy metabolism .
Cellular Effects
N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide has been found to be efficacious in tumor cells experiencing glucose starvation . It influences cell function by inhibiting mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. One of the key mechanisms is the inhibition of mitochondrial membrane potential . This inhibition is crucial for the survival of glucose-starved cells, suggesting that N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide may have potential antitumor activity for the treatment of glucose-starved tumors .
Temporal Effects in Laboratory Settings
Its ability to inhibit mitochondrial membrane potential suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Its ability to inhibit mitochondrial membrane potential suggests that it may interact with enzymes involved in energy metabolism .
Subcellular Localization
Its ability to inhibit mitochondrial membrane potential suggests that it may be localized in the mitochondria .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-2-26-13-24-21-17(15-6-4-3-5-7-15)11-27(22(21)23(26)29)12-20(28)25-16-8-9-18-19(10-16)31-14-30-18/h3-11,13H,2,12,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOABRPQURVAHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

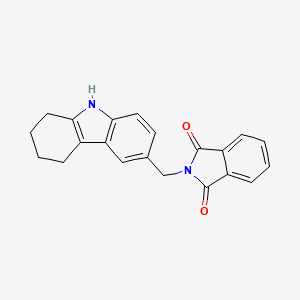
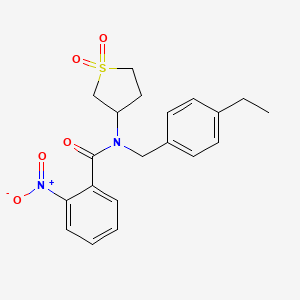

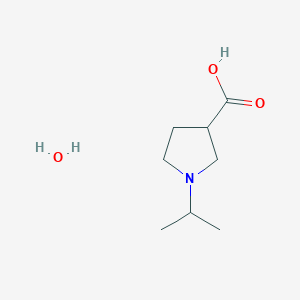
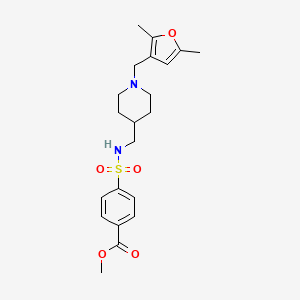
![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2961467.png)
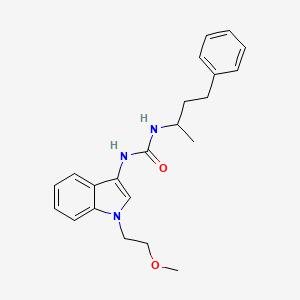


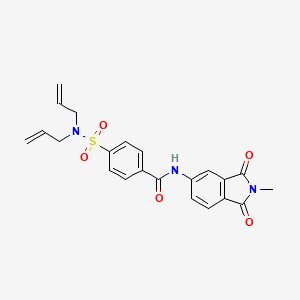
![1-(4-chlorobenzyl)-3'-(3,4-dimethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2961479.png)

![2-{[bis(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2961481.png)
